An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyl-L-aspartic Acid Anhydride
An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyl-L-aspartic Acid Anhydride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Acetyl-L-aspartic acid anhydride. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and stability of this important synthetic intermediate. The guide offers not only a compilation of known data but also detailed, field-proven experimental protocols for its analysis. By grounding our discussion in fundamental chemical principles and supporting claims with authoritative references, we aim to provide a trustworthy and practical resource for the scientific community.
Introduction: The Significance of a Reactive Intermediate
N-Acetyl-L-aspartic acid anhydride is the cyclic anhydride derivative of N-Acetyl-L-aspartic acid (NAA), a molecule of significant interest in neuroscience.[1] While NAA is recognized for its high concentration in the mammalian brain and its role as a marker in NMR spectroscopy, its anhydride form serves as a crucial and highly reactive synthetic intermediate.[1] The inherent reactivity of the anhydride ring makes it a valuable building block in organic synthesis, particularly for the introduction of the N-acetyl-L-aspartyl moiety into other molecules.[1] This property is leveraged in peptide synthesis and the development of pharmaceutical intermediates.[1] Understanding the physicochemical properties of N-Acetyl-L-aspartic acid anhydride is paramount for its effective handling, application in synthesis, and the interpretation of experimental outcomes.
This guide will provide a detailed exploration of these properties, structured to offer both foundational knowledge and practical, actionable protocols.
Core Physicochemical Properties
A summary of the key physicochemical properties of N-Acetyl-L-aspartic acid anhydride is presented below. These values have been collated from various sources and represent the current understanding of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₄ | [2] |
| Molecular Weight | 157.12 g/mol | [2] |
| Appearance | White to yellow solid | |
| Melting Point | 141 °C | |
| Boiling Point | 479.3 °C at 760 mmHg | |
| Density | 1.36 g/cm³ | |
| pKa (Predicted) | 13.71 ± 0.20 | |
| LogP (Predicted) | -0.64450 | |
| Storage Temperature | 2-8 °C | [2] |
Synthesis and Purification
The primary route for the synthesis of N-Acetyl-L-aspartic acid anhydride is through the intramolecular cyclization of its parent compound, N-Acetyl-L-aspartic acid, via dehydration.[1] The most common and effective method employs a chemical dehydrating agent, with acetic anhydride serving as a frequent choice, acting as both the reagent and solvent.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of N-Acetyl-L-aspartic acid anhydride.
Detailed Experimental Protocol: Synthesis
Causality: This protocol is based on the well-established method of using a chemical anhydride to drive the formation of a cyclic anhydride from a dicarboxylic acid. Acetic anhydride is used in excess to act as both the dehydrating agent and the solvent, ensuring the reaction goes to completion. Heating provides the necessary activation energy for the reaction.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add N-Acetyl-L-aspartic acid.
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Reagent Addition: Add an excess of acetic anhydride to the flask. A molar ratio of at least 2:1 (acetic anhydride to N-Acetyl-L-aspartic acid) is recommended.
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Reaction Conditions: Gently heat the reaction mixture with stirring. The temperature should be carefully controlled, typically in the range of 50-60 °C, for a period of 2-4 hours, or until the starting material has completely dissolved and the reaction is complete as monitored by a suitable technique (e.g., TLC).
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature, during which the product may begin to crystallize.
-
Further cooling in an ice bath can promote complete crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of a cold, anhydrous non-polar solvent (e.g., diethyl ether or hexane) to remove any residual acetic anhydride and acetic acid.
-
-
Drying: Dry the purified product under vacuum to remove any remaining solvent.
Purification Insights
The purification of N-Acetyl-L-aspartic acid anhydride is often straightforward due to its tendency to crystallize readily from the reaction mixture.[1] The primary impurity is acetic acid, a byproduct of the reaction, which can be effectively removed by washing the crystalline product with a non-polar solvent in which the anhydride has low solubility. For higher purity, recrystallization from an appropriate anhydrous solvent can be performed.
Solubility Profile
The solubility of N-Acetyl-L-aspartic acid anhydride is a critical parameter for its use in synthesis and for developing analytical methods.
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Polar Aprotic Solvents: It exhibits good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF).
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Non-Polar Solvents: It is generally insoluble in non-polar solvents like toluene.
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Aqueous Solutions: N-Acetyl-L-aspartic acid anhydride is highly unstable in aqueous environments due to rapid hydrolysis back to N-Acetyl-L-aspartic acid.[1] This reactivity precludes its use in aqueous solutions for most applications.
Stability and Hydrolysis
The defining chemical characteristic of N-Acetyl-L-aspartic acid anhydride is its susceptibility to hydrolysis. The five-membered anhydride ring is strained and therefore highly reactive towards nucleophiles, with water being a primary example.[1]
Hydrolysis Pathway
Caption: Hydrolysis of N-Acetyl-L-aspartic acid anhydride to its parent acid.
Factors Influencing Stability
The rate of hydrolysis is expected to be significantly influenced by:
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pH: Both acidic and basic conditions are likely to catalyze the hydrolysis reaction.
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Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
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Presence of Nucleophiles: Other nucleophiles, such as alcohols and amines, will also readily react with the anhydride to form esters and amides, respectively.
Experimental Protocol: Determination of Hydrolysis Kinetics
Causality: This protocol utilizes in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the anhydride and the appearance of the carboxylic acid in real-time. This non-invasive technique allows for the continuous collection of data without disturbing the reaction mixture.
-
Instrumentation: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.
-
Calibration:
-
Prepare standard solutions of known concentrations of both N-Acetyl-L-aspartic acid anhydride (in an anhydrous solvent) and N-Acetyl-L-aspartic acid (in the aqueous buffer of choice).
-
Acquire the FTIR spectra of these standards to identify characteristic absorption bands and create calibration curves correlating absorbance with concentration. Key vibrational modes to monitor include the anhydride C=O stretches (typically two bands around 1850 and 1780 cm⁻¹) and the carboxylic acid C=O stretch (around 1700 cm⁻¹).
-
-
Kinetic Run:
-
In a temperature-controlled reaction vessel, place the aqueous buffer solution of the desired pH.
-
Immerse the ATR probe into the solution and acquire a background spectrum.
-
Initiate the reaction by adding a known amount of N-Acetyl-L-aspartic acid anhydride to the stirred buffer.
-
Immediately begin acquiring FTIR spectra at regular time intervals.
-
-
Data Analysis:
-
Using the calibration curves, convert the absorbance data at the characteristic wavenumbers to concentrations of the anhydride and the acid over time.
-
Plot the concentration of the anhydride versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order if water is in large excess) to determine the hydrolysis rate constant.
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Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of N-Acetyl-L-aspartic acid anhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of compounds.[3][4][5]
-
Instrument Parameters:
-
Expected Signals: The 1H NMR spectrum is expected to show signals corresponding to the acetyl methyl protons, the methine proton, and the two diastereotopic methylene protons of the aspartic acid backbone.
-
Sample Preparation: Use the same sample prepared for 1H NMR spectroscopy.
-
Instrument Parameters:
-
Expected Signals: The 13C NMR spectrum should display signals for the two carbonyl carbons of the anhydride, the acetyl carbonyl carbon, the acetyl methyl carbon, and the two carbons of the aspartic acid backbone.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is invaluable for identifying the characteristic functional groups of the anhydride.
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Causality: The KBr pellet method is a common technique for obtaining high-quality FTIR spectra of solid samples.[6][7] The sample is dispersed in a matrix of potassium bromide (KBr), which is transparent in the mid-infrared region, to minimize scattering and produce a clear spectrum.
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade KBr to remove any adsorbed water, which can interfere with the spectrum.
-
In an agate mortar and pestle, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[7]
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Characteristic Bands: The key diagnostic peaks for N-Acetyl-L-aspartic acid anhydride are the characteristic symmetric and asymmetric C=O stretching vibrations of the anhydride functional group, which typically appear as two distinct bands in the region of 1850-1750 cm⁻¹.
Safety and Handling
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Moisture Sensitivity: The compound is highly sensitive to moisture and will hydrolyze.[1] It should be handled under anhydrous conditions and stored in a tightly sealed container in a desiccator.
-
Irritant: Like many anhydrides, it is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Reactivity: It will react exothermically with nucleophiles such as water, alcohols, and amines.
Conclusion
N-Acetyl-L-aspartic acid anhydride is a valuable synthetic intermediate whose utility is intrinsically linked to its physicochemical properties. Its synthesis via dehydration of N-Acetyl-L-aspartic acid is a standard and effective method. The compound's solubility in polar aprotic solvents facilitates its use in a variety of organic reactions. However, its pronounced instability in aqueous media due to rapid hydrolysis necessitates careful handling and anhydrous reaction conditions. The analytical techniques of NMR and FTIR spectroscopy provide robust methods for its characterization and purity assessment. This guide has provided a detailed overview and practical protocols to aid researchers in the effective and safe utilization of this reactive molecule.
References
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PrepChem.com. Synthesis of N-acetoacetyl-L-aspartic anhydride. [Link]
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Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. [Link]
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ScienceOpen. Supporting Information. [Link]
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The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
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ResearchGate. (a – h) Decomposed FTIR spectra of KBr pellets of lyophilized and... [Link]
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SpectraBase. N-acetyl-L-aspartic acid - Optional[FTIR] - Spectrum. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000094). [Link]
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ResearchGate. (PDF) Biosynthesis of N-Acetyl-l-aspartic Acid. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]
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Florida Online Journals. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education. [Link]
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Semantic Scholar. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. [Link]
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ResearchGate. (PDF) Hydrolysis of Acetic Acid Anhydride: Reaction Rate Determination by pH-Stat Titration. [Link]
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SciSpace. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. [Link]
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